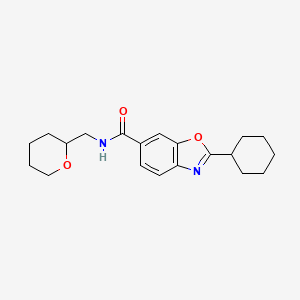
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with an ethoxy group and a sulfonamide group, which is further connected to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Ethoxylation: The sulfonated naphthalene is then reacted with ethyl alcohol in the presence of a catalyst to introduce the ethoxy group.
Amidation: The ethoxylated naphthalene sulfonic acid is then reacted with 4-methyl-2-aminopyridine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation may yield products with additional hydroxyl or carbonyl groups.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-ethoxy-N,N-dimethylnaphthalene-2-sulfonamide
- N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide
- 6-ethoxy-2-naphthalenesulfonamide
Uniqueness
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and pyridinyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
6-ethoxy-N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-16-6-4-15-12-17(7-5-14(15)11-16)24(21,22)20-18-10-13(2)8-9-19-18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWKQOFWXRPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B5964232.png)
![3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B5964234.png)
![2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B5964239.png)
![1-(2,3-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964241.png)
![2-[({2-[4-(CYCLOPENTYLCARBONYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5964251.png)
![N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B5964265.png)

![2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester](/img/structure/B5964277.png)
![2-(4-methoxybenzyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5964280.png)

![3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5964327.png)
